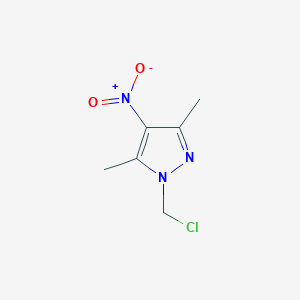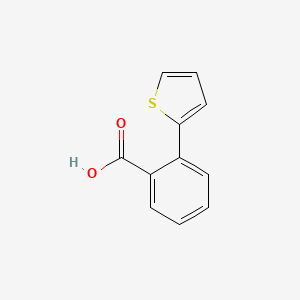![molecular formula C10H10ClN3O B1309896 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine CAS No. 883548-00-3](/img/structure/B1309896.png)
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They exist in several isomeric forms and have found applications in various scientific areas, such as pharmaceutical industry, drug discovery, and high energy molecules .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles has been achieved through a one-pot synthesis-arylation strategy . This involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . This approach tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .
Molecular Structure Analysis
The molecular structure of “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is characterized by the presence of a 1,3,4-oxadiazole ring . This ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .
科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine”, focusing on six unique applications. Each section provides detailed information on the compound’s use in a specific field of research.
Anticancer Activity
1,2,4-Oxadiazole derivatives have been studied for their potential anticancer properties. Research has shown that these compounds can be designed and synthesized to target various cancer cells, with evaluations conducted to determine their effectiveness and safety .
Antimicrobial Activity
These derivatives also exhibit antimicrobial activity. Studies include the synthesis of the compounds followed by the evaluation of their antimicrobial properties against a range of pathogens. Molecular modeling studies help in understanding their probable mode of action .
Anti-Trypanosomal Activity
The compounds have been investigated for their anti-trypanosomal activity, which is crucial in the fight against diseases like Chagas disease. Molecular docking studies are used to predict the interaction between the compound and Trypanosoma cruzi cysteine protease cruzain .
Agricultural Biological Activities
In agriculture, 1,2,4-oxadiazole derivatives are explored for their potential as chemical pesticides due to their broad spectrum of biological activities. This research is vital for developing efficient and low-risk pesticides to ensure food security .
Synthesis and Docking Studies
The synthesis process of these compounds is followed by docking studies to analyze their interactions with biological targets. This helps in predicting the efficacy and potential side effects of the compounds .
Molecular Modeling
Molecular modeling is an essential tool in the research of 1,2,4-oxadiazole derivatives. It aids in understanding the three-dimensional arrangement and predicting how these compounds will interact with various biological systems .
将来の方向性
The future directions for research on “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” and similar compounds could involve further exploration of their potential biological activities . Given the wide range of activities demonstrated by 1,3,4-oxadiazole derivatives, these compounds could be promising candidates for new drug development .
特性
IUPAC Name |
1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFUBWFNPSVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
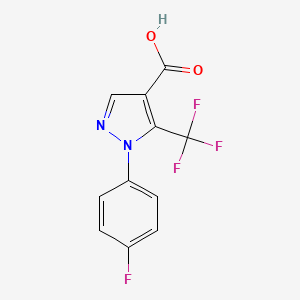
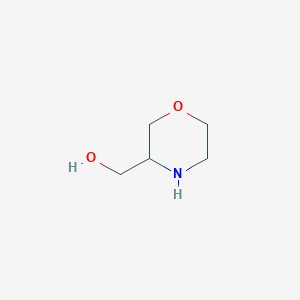



![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)
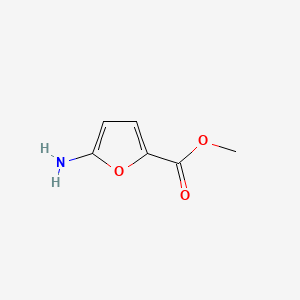

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)
